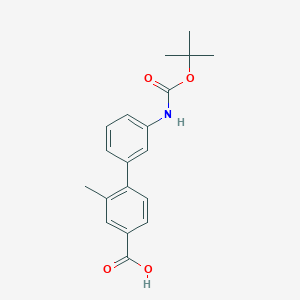
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% (4-BAM-95), is a synthetic organic compound derived from the natural amino acid tyrosine. It is a white crystalline powder with a molecular weight of 259.29 g/mol and a melting point of 202-205°C. 4-BAM-95 is used in a variety of scientific research applications, including drug development, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used in a variety of scientific research applications. It is used in drug development as an intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs. It is also used in biochemistry and molecular biology as a substrate for enzyme assays, such as the determination of kinase activity. In addition, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used in the synthesis of peptides, proteins, and other biopolymers molecules.
Wirkmechanismus
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is a substrate for a variety of enzymes, such as kinases, proteases, and glycosyltransferases. It is also a substrate for the enzyme tyrosinase, which is responsible for the production of melanin in the skin. When 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is used as a substrate, the enzyme catalyzes the conversion of tyrosine to 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%, which is then further metabolized by other enzymes.
Biochemical and Physiological Effects
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has a variety of biochemical and physiological effects. It is a substrate for the enzyme tyrosinase, which is responsible for the production of melanin in the skin. It is also a substrate for a variety of kinases, proteases, and glycosyltransferases, which are involved in the regulation of various cellular processes. In addition, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the production of polyamines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a high purity of 95%. It is also a versatile substrate for a variety of enzymes and can be used in a variety of biochemical and molecular biology experiments. However, 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% also has some limitations. It is not a natural substrate for many enzymes, so it may not be suitable for all experiments. In addition, it is not water soluble, so it must be used in an organic solvent.
Zukünftige Richtungen
There are a number of future directions for the use of 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95%. It can be used as a substrate for the synthesis of peptides, proteins, and other biopolymer molecules. It can also be used in the development of new drugs and therapeutic agents. In addition, it can be used in the study of the biochemical and physiological effects of tyrosinase and other enzymes. Finally, it can be used in the development of new assays and analytical methods for the study of enzyme activity.
Synthesemethoden
4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% is synthesized from tyrosine by a two-step process. The first step involves the formation of 3-BOC-Aminophenyl-3-methylbenzoic acid (3-BAM-95) by reaction with trifluoroacetic anhydride and pyridine in dichloromethane. The second step involves the conversion of 3-BAM-95 to 4-(3-BOC-Aminophenyl)-3-methylbenzoic acid, 95% by reaction with 4-chloromethylbenzoic acid in dichloromethane. The entire synthesis process is carried out at room temperature and has a yield of approximately 95%.
Eigenschaften
IUPAC Name |
3-methyl-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-10-14(17(21)22)8-9-16(12)13-6-5-7-15(11-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFCXHRBDWTOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412352.png)
![2-Fluoro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412359.png)
![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412366.png)
![2-Methoxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412383.png)
![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412389.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)




